molecular formula C12H16O4 B12082020 2-Ethoxy-6-methoxyphenylpropanoic acid

2-Ethoxy-6-methoxyphenylpropanoic acid

Cat. No.: B12082020
M. Wt: 224.25 g/mol
InChI Key: PYMQBRUARUDOOS-UHFFFAOYSA-N
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Description

2-Ethoxy-6-methoxyphenylpropanoic acid is an organic compound characterized by the presence of ethoxy and methoxy groups attached to a phenyl ring, along with a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-6-methoxyphenylpropanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-ethoxyphenol and 6-methoxyphenol.

    Formation of Intermediate: The phenols undergo alkylation reactions to introduce the ethoxy and methoxy groups at the desired positions on the phenyl ring.

    Coupling Reaction: The alkylated phenols are then subjected to a coupling reaction with a suitable propanoic acid derivative, often using a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the product. Industrial methods also focus on minimizing waste and improving the overall efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-6-methoxyphenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydride (NaH) or strong acids/bases can facilitate substitution reactions.

Major Products Formed:

    Oxidation Products: Quinones or carboxylate derivatives.

    Reduction Products: Alcohols or alkanes.

    Substitution Products: Compounds with different functional groups replacing the ethoxy or methoxy groups.

Scientific Research Applications

2-Ethoxy-6-methoxyphenylpropanoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound may be used in the development of pharmaceuticals or as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism by which 2-ethoxy-6-methoxyphenylpropanoic acid exerts its effects depends on its interaction with molecular targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and biological responses. Detailed studies on its binding affinity, specificity, and downstream effects are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

    2-Methoxyphenylpropanoic Acid: Lacks the ethoxy group, which may affect its reactivity and applications.

    2-Ethoxyphenylpropanoic Acid: Lacks the methoxy group, leading to different chemical properties.

    6-Methoxyphenylpropanoic Acid: Lacks the ethoxy group, resulting in variations in its chemical behavior.

Uniqueness: 2-Ethoxy-6-methoxyphenylpropanoic acid is unique due to the presence of both ethoxy and methoxy groups, which can influence its solubility, reactivity, and interactions with other molecules. This dual substitution pattern provides distinct advantages in specific applications, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

3-(2-ethoxy-6-methoxyphenyl)propanoic acid

InChI

InChI=1S/C12H16O4/c1-3-16-11-6-4-5-10(15-2)9(11)7-8-12(13)14/h4-6H,3,7-8H2,1-2H3,(H,13,14)

InChI Key

PYMQBRUARUDOOS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1CCC(=O)O)OC

Origin of Product

United States

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